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Introduction
Fosfomycin is a broad-spectrum antibiotic with a unique mechanism of action, inhibiting the

initial step of bacterial cell wall biosynthesis by inactivating the MurA enzyme.[1] This distinct

mechanism makes it an attractive candidate for combination therapy, particularly against

multidrug-resistant (MDR) bacteria.[1] Combining fosfomycin with other antibiotics can lead to

synergistic effects, enhancing efficacy, combating resistance, and potentially reducing required

dosages to minimize toxicity.[2] These application notes provide detailed protocols for common

in vitro methods to assess fosfomycin synergy, a summary of quantitative data from

representative studies, and visualizations of experimental workflows and the mechanism of

action.

Key Synergy Testing Methods
The most common in vitro methods for evaluating antibiotic synergy are the checkerboard

assay, the time-kill assay, and gradient diffusion methods like the E-test.[3] Each method offers

distinct advantages and limitations in terms of complexity, cost, and the type of data generated.

[3]
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The following tables summarize quantitative results from synergy testing of fosfomycin in

combination with various antibiotics against several key pathogens.

Table 1: Fosfomycin Synergy Determined by Checkerboard Assay (FICI)
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Bacterial
Species

Combinat
ion Agent

Synergy
(FICI ≤
0.5) Rate

Additive
(0.5 < FICI
≤ 1.0)
Rate

Indifferen
ce (1.0 <
FICI ≤ 4.0)
Rate

Antagoni
sm (FICI
> 4.0)
Rate

Referenc
e

K.

pneumonia

e (KPC-

producing)

Tigecycline
13.3% -

16.7%

30.0% -

36.7%

50.0% -

53.3%
0% [4][5]

K.

pneumonia

e (MBL-

producing)

Ceftazidim

e-

avibactam

72.7% - - - [6]

P.

aeruginosa

(MBL-

producing)

Colistin 65.0% - - - [6]

P.

aeruginosa

(MBL-

producing)

Aztreonam

-avibactam
55.0% - - - [6]

Gram-

Negative

Isolates

Piperacillin

-

tazobacta

m

High rates

of synergy

observed

- - 0% [7]

Gram-

Negative

Isolates

Cephalosp

orins

High rates

of synergy

observed

- - 0% [7]

Gram-

Negative

Isolates

Meropene

m

High rates

of synergy

observed

- - 0% [7]

FICI (Fractional Inhibitory Concentration Index) is calculated as: (MIC of Drug A in combination

/ MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).[8] Interpretation
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of FICI: ≤ 0.5 = Synergy; > 0.5 to ≤ 1.0 = Additive; > 1.0 to ≤ 4.0 = Indifference; > 4.0 =

Antagonism.[3][8]

Table 2: Fosfomycin Synergy Determined by Time-Kill Assay

Bacteria
l
Species

Combin
ation
Agent

Fosfom
ycin
Concent
ration (x
MIC)

Combin
ation
Agent
Concent
ration (x
MIC)

Time
Point
(hours)

Log10
CFU/mL
Reducti
on vs.
Most
Active
Agent

Outcom
e

Referen
ce

P.

aerugino

sa

Meropen

em
4 0.25 24 ≥2 Synergy [1]

P.

aerugino

sa

Meropen

em
4 1 24 ≥2 Synergy [1]

K.

pneumon

iae

(XDR/PD

R)

Meropen

em
0.25 0.03 24 ≥2 Synergy [9]

K.

pneumon

iae

(XDR/PD

R)

Amikacin - - 24 ≥2 Synergy [9]

Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in CFU/mL between

the combination and the most active single agent at 24 hours.[3]

Experimental Protocols
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/pdf/Technical_Support_Center_Improving_Reproducibility_of_Fosfomycin_Synergy_Testing.pdf
https://bio-protocol.org/exchange/preprintdetail?id=2404&type=3
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Time_Kill_Assays_of_Fosfomycin_Combination_Therapy.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Time_Kill_Assays_of_Fosfomycin_Combination_Therapy.pdf
https://www.mdpi.com/2079-6382/11/2/153
https://www.mdpi.com/2079-6382/11/2/153
https://www.benchchem.com/pdf/Technical_Support_Center_Improving_Reproducibility_of_Fosfomycin_Synergy_Testing.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1167986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The checkerboard assay is a widely used method to assess antibiotic synergy in vitro.[3]

a. Materials:

96-well microtiter plates

Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 25 mg/L glucose-6-

phosphate (G6P) for fosfomycin testing.[1]

Stock solutions of fosfomycin and the partner antibiotic.

Bacterial inoculum standardized to a 0.5 McFarland standard.

Multichannel pipette.

b. Procedure:

Determine Individual MICs: First, determine the Minimum Inhibitory Concentration (MIC) of

each antibiotic individually against the test organism using a standard broth microdilution

method.[3]

Plate Preparation: Add 50 µL of supplemented CAMHB to all wells of a 96-well plate.[2]

Prepare Drug Dilutions:

In column 1, add 50 µL of the highest concentration of the partner antibiotic (Drug B) and

perform serial two-fold dilutions across the plate to column 10. Columns 11 and 12 will

serve as controls.[2]

In row A, add 50 µL of the highest concentration of fosfomycin (Drug A) and perform serial

two-fold dilutions down the plate to row G. Row H will serve as a control.[2]

Inoculation: Prepare the bacterial inoculum to a 0.5 McFarland standard and then dilute it to

achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3] Add the

inoculum to all wells.

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[2]
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Reading Results: Read the results by visually inspecting for turbidity. The MIC of the

combination is the lowest concentration of each drug that inhibits visible growth.[3]

FICI Calculation: Calculate the FICI as described in the Data Presentation section.[3]

Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the rate of bacterial killing.[2]

a. Materials:

Test tubes or flasks for culture.

Shaking incubator.

CAMHB supplemented with 25 mg/L G6P.[1]

Stock solutions of fosfomycin and the partner antibiotic.

Bacterial inoculum.

Sterile saline or PBS for dilutions.

Agar plates for colony counting.

b. Procedure:

Inoculum Preparation: From a fresh culture, inoculate colonies into supplemented CAMHB

and incubate with shaking until the culture reaches the logarithmic phase of growth

(equivalent to a 0.5 McFarland standard).[1] Dilute the suspension to achieve a starting

inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[1]

Test Setup: Set up test tubes containing:

Growth control (no antibiotic).

Fosfomycin alone at a specific concentration (e.g., 1x MIC).

Partner antibiotic alone at a specific concentration (e.g., 1x MIC).
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Fosfomycin and the partner antibiotic in combination at the same concentrations.[3]

Incubation: Incubate all tubes at 37°C in a shaking incubator.[3]

Sampling: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove an aliquot from

each tube.[3]

Bacterial Enumeration:

Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.[1]

Plate a specific volume of the appropriate dilutions onto agar plates.[1]

Incubate the plates at 35-37°C for 18-24 hours.[1]

Count the number of colonies to determine the CFU/mL.[1]

Data Analysis: Plot the log10 CFU/mL versus time for all conditions. Synergy is generally

defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active

single agent at a given time point.[1]

E-test Synergy Protocol
The E-test (gradient diffusion) method is a simpler alternative for synergy testing.[4][5]

a. Materials:

Large agar plates with supplemented MHA.

Bacterial inoculum standardized to a 0.5 McFarland standard.

Fosfomycin and partner antibiotic E-test strips.

b. Procedure:

Inoculation: Swab the surface of the agar plate with the standardized bacterial inoculum to

create a lawn.
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Strip Application: Place the E-test strips for fosfomycin and the partner antibiotic at a 90°

angle to each other.[4][5]

Incubation: Incubate the plates at 35-37°C for 18-24 hours.

Reading Results: Read the MIC values where the inhibition ellipses intersect the strips.

FICI Calculation: Calculate the FICI using the MIC values obtained from the E-test.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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